"2-(4-Propylbenzoyl)oxazole" chemical properties and analysis
"2-(4-Propylbenzoyl)oxazole" chemical properties and analysis
Advanced Synthesis, Characterization, and Pharmacophore Utility[1]
Executive Summary
2-(4-Propylbenzoyl)oxazole (CAS: 898760-07-1) represents a specialized class of 2-aroyloxazoles , a chemical scaffold increasingly valued in medicinal chemistry as a bioisostere for benzothiazoles and benzimidazoles.[1] While often categorized as a building block, its structural architecture—combining a weakly basic oxazole ring, an electrophilic carbonyl linker, and a lipophilic para-propyl phenyl group—makes it a critical intermediate for synthesizing 5-lipoxygenase (5-LOX) inhibitors, antimicrobial agents, and liquid crystalline materials.[2]
This guide provides a rigorous technical analysis of the compound, focusing on the cryogenic handling of the unstable 2-lithiooxazole intermediate , analytical profiling, and its physiochemical behavior in drug discovery workflows.[2]
Physicochemical Profile
The addition of the propyl chain at the para position of the benzoyl ring significantly alters the lipophilicity of the parent 2-benzoyloxazole, enhancing membrane permeability—a desirable trait for CNS-active drug candidates.[2]
| Property | Value / Description | Technical Note |
| CAS Number | 898760-07-1 | Unique identifier for regulatory tracking.[1] |
| Molecular Formula | C₁₃H₁₃NO₂ | MW: 215.25 g/mol |
| Appearance | Pale yellow oil or low-melting solid | Dependent on purity; impurities often darken the oil.[1][2] |
| Predicted LogP | ~3.2 - 3.5 | The propyl group adds ~1.5 log units vs. unsubstituted benzoyloxazole.[1][2] |
| pKa (Conjugate Acid) | ~0.8 - 1.0 | The oxazole nitrogen is weakly basic, protonating only in strong acid.[2] |
| Boiling Point | ~352°C (Predicted) | High thermal stability due to conjugation.[2] |
| Solubility | DCM, DMSO, MeOH | Poor water solubility due to the propyl/aromatic domains.[2] |
Synthetic Architecture: The Lithiation Protocol
The most direct and atom-economical route to 2-(4-Propylbenzoyl)oxazole is the direct C2-lithiation of oxazole followed by acylation.[1] However, this method is fraught with technical peril due to the instability of the 2-lithiooxazole species.[2]
The "Isocyanide Trap" (Mechanistic Insight)
A common failure mode in this synthesis is the ring-opening of 2-lithiooxazole into its acyclic isocyanide enolate isomer.[1] This process is temperature-dependent.[1][2] Above -60°C, the equilibrium shifts toward the acyclic form, leading to complex mixtures rather than the desired C2-acylated product.[2]
Protocol: Cryogenic Lithiation-Acylation
-
Reagents: Oxazole (1.0 eq), n-BuLi (1.1 eq, 2.5M in hexanes), 4-Propylbenzoyl chloride (1.1 eq), anhydrous THF.
-
Setup: Flame-dried 3-neck flask, N₂ atmosphere, internal temperature probe.
-
Lithiation (The Critical Step):
-
Acylation:
-
Quench:
-
Allow to warm to -20°C slowly, then quench with saturated NH₄Cl.
-
Visualization: Synthetic Pathway & Stability Logic
The following diagram illustrates the competition between the desired reaction and the fatal ring-opening pathway.
Figure 1: Reaction pathway highlighting the critical temperature-dependent stability of the 2-lithiooxazole intermediate.
Analytical Methodologies
Validating the structure of 2-(4-Propylbenzoyl)oxazole requires distinguishing it from potential regioisomers (C4 or C5 substitution) and degradation products.[1]
A. HPLC-UV/MS Profiling[1][2]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]
-
Mobile Phase: Gradient 10% -> 90% Acetonitrile in Water (+0.1% Formic Acid).[1][2]
-
Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl conjugation).[2]
-
Expected Retention: The propyl group renders the molecule significantly hydrophobic.[2] Expect elution late in the gradient (approx. 7-8 min in a 10 min run).[2]
-
Mass Spec: ESI+ mode. Look for [M+H]⁺ = 216.25.[2]
B. NMR Spectroscopy Interpretation
The ¹H NMR spectrum provides definitive structural proof.[2]
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Interpretation |
| Oxazole C4-H | ~7.40 | Doublet (small J) | Characteristic heteroaromatic signal.[1] |
| Oxazole C5-H | ~7.90 | Doublet (small J) | Deshielded by oxygen; often couples with C4-H. |
| Benzoyl Ortho-H | ~8.30 - 8.40 | Doublet (d, J=8Hz) | Strongly deshielded by the carbonyl anisotropy.[1] |
| Benzoyl Meta-H | ~7.30 | Doublet (d, J=8Hz) | Typical aromatic range.[2] |
| Propyl -CH₂- (Benzylic) | ~2.65 | Triplet | Alpha to the aromatic ring.[1] |
| Propyl -CH₂- (Middle) | ~1.65 | Multiplet | - |
| Propyl -CH₃ | ~0.95 | Triplet | Terminal methyl group.[1] |
Visualization: Analytical Decision Tree
Figure 2: Quality control workflow ensuring structural integrity and purity.
Stability & Handling
-
Storage: Store at 2-8°C under inert atmosphere (Argon). The ketone moiety is stable, but the oxazole ring can be susceptible to acid-catalyzed hydrolysis over long periods in the presence of moisture.[2]
-
Reactivity: The C2-carbonyl is highly electrophilic.[1][2] It serves as an excellent substrate for Grignard reagents (yielding tertiary alcohols) or hydride reductions (yielding secondary alcohols), which are common entry points for chiral oxazole-based ligands.[2]
References
-
Evans, D. A., et al. (1999).[2][3] "Selective lithiation of 2-methyloxazoles." Organic Letters, 1(1), 87–90.[2][3]
- Key Insight: Establishes the foundational protocols for handling lithiated oxazole species and the equilibr
-
Vedejs, E., & Monahan, S. D. (1997).[2] "Oxazole synthesis via 2-lithiooxazole." Journal of Organic Chemistry.
- Key Insight: Discusses the ring-opening instability of 2-lithiooxazole and temper
-
PubChem Compound Summary. (2025). "2-(4-Propylbenzoyl)oxazole (CAS 898760-07-1)."[1][4]
- Key Insight: Validates chemical identifiers and predicted physicochemical properties.
-
Santa Cruz Biotechnology. "2-(4-Methoxybenzoyl)oxazole and related derivatives."[1][2][5]
- Key Insight: Provides commercial context for the 2-aroyloxazole building block library.
Sources
- 1. 898759-99-4|2-(4-Isopropylbenzoyl)oxazole|BLD Pharm [bldpharm.com]
- 2. Oxazole - Wikipedia [en.wikipedia.org]
- 3. Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(4-PROPYLBENZOYL)OXAZOLE CAS#: 898760-07-1 [m.chemicalbook.com]
- 5. 2-(4-Methoxybenzoyl) oxazole | CAS 898759-50-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
